3-(Quinoxalin-2-yl)propanoic acid
Overview
Description
3-(Quinoxalin-2-yl)propanoic acid: is a chemical compound with the molecular formula C11H10N2O2 . It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoxaline ring attached to a propanoic acid moiety, making it a valuable building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives have been reported to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Quinoxaline derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Quinoxaline derivatives, which 3-(Quinoxalin-2-yl)propanoic acid is a part of, have been shown to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Molecular Mechanism
Quinoxaline derivatives have been shown to have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Metabolic Pathways
Quinoxaline is an essential moiety to treat infectious diseases, and numerous synthetic routes have been developed by researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-2-yl)propanoic acid typically involves the condensation of quinoxaline derivatives with appropriate reagents. One common method is the reaction of quinoxaline-2-carboxylic acid with propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid (TFA) to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Quinoxalin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Quinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- Quinoxaline-2-carboxylic acid
- Quinoxaline-2,3-dione
- Dihydroquinoxaline derivatives
- Substituted quinoxalines
Uniqueness
3-(Quinoxalin-2-yl)propanoic acid is unique due to its specific structure, which combines the quinoxaline ring with a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-quinoxalin-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVKLYVOIQWTAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303429 | |
Record name | 3-(quinoxalin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1500-99-8 | |
Record name | 2-Quinoxalinepropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(quinoxalin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.